molecular formula C26H20N4O5 B3012004 N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide CAS No. 497071-94-0

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide

Katalognummer: B3012004
CAS-Nummer: 497071-94-0
Molekulargewicht: 468.469
InChI-Schlüssel: QZPJXPCFAYDBKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is a synthetic small molecule combining a coumarin scaffold with a triazole-linked 3,4-dimethoxyphenyl moiety. The coumarin core is recognized for its pharmacological versatility, including roles as kinase inhibitors and antimicrobial agents . The triazole ring enhances metabolic stability and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to electron-rich aromatic interactions in biological systems .

Eigenschaften

IUPAC Name

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5/c1-33-23-12-7-16(14-24(23)34-2)21-15-27-29-30(21)19-10-8-18(9-11-19)28-25(31)20-13-17-5-3-4-6-22(17)35-26(20)32/h3-15H,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJXPCFAYDBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Chromene Moiety: The chromene moiety can be introduced through a condensation reaction involving salicylaldehyde and an appropriate ketone.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and chromene moiety are known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Triazole Linkages

Compound 169 : 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 4-chlorobenzyl substituent and a 4-fluorophenethyl carboxamide chain.
  • Functional Implications : The chloro and fluoro substituents may enhance lipophilicity and membrane permeability compared to methoxy groups. However, the absence of methoxy groups could reduce electron-donating effects critical for receptor binding .
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Structural Differences : Substitutes the triazole with a thiadiazole sulfamoyl group and introduces a 6-methoxy modification on the coumarin ring.
  • Functional Implications : The thiadiazole group may confer distinct hydrogen-bonding capabilities, while the sulfamoyl moiety could improve solubility. The 6-methoxy group might sterically hinder interactions compared to the parent compound .

Non-Coumarin Triazole Derivatives

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
  • Key Features: Shares the 3,4-dimethoxyphenyl group but employs a thiazolidinone core instead of coumarin.
  • Bioactivity : Exhibits 14.19% inhibition in pollen tube growth assays, suggesting moderate bioactivity. The nitrobenzamide group may introduce redox-sensitive properties absent in the target compound .
(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one
  • Key Features : Utilizes a pyrazolone core with dichlorophenyl and dimethoxyphenyl substituents.
  • Bioactivity : Shows 14.41% inhibition in root growth assays. The dichlorophenyl group likely enhances hydrophobic interactions compared to the triazole-linked coumarin derivative .

Functionalized Aromatic Systems

4-[4-(dimethylamino)phenyl]-8-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
  • Key Features: A quinazolinethione scaffold with dual dimethylaminophenyl groups.
  • Bioactivity: Demonstrates the highest inhibition (19.74%) in pollen tube assays among the reviewed compounds. The dimethylamino groups may enhance charge-transfer interactions, a feature absent in the target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Bioactivity (Inhibition %) Reference
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide (Target) Coumarin Triazole-linked 3,4-dimethoxyphenyl Not reported N/A
Compound 169 Coumarin 4-Chlorobenzyl, 4-fluorophenethyl Not reported
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide Coumarin Thiadiazole sulfamoyl, 6-methoxy Not reported
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide Thiazolidinone 3,4-Dimethoxyphenyl, nitrobenzamide 14.19% (pollen tube)
(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one Pyrazolone Dichlorophenyl, dimethoxyphenyl 14.41% (root growth)
4-[4-(dimethylamino)phenyl]-8-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione Quinazolinethione Dual dimethylaminophenyl 19.74% (pollen tube)

Key Observations

Structural Impact on Activity: The triazole-linked coumarin scaffold in the target compound balances aromaticity and metabolic stability, whereas thiazolidinone or pyrazolone cores in analogs prioritize redox or hydrophobic interactions . Methoxy groups (e.g., 3,4-dimethoxy) may enhance binding affinity through electron donation, while chloro/fluoro substituents improve lipophilicity .

Bioactivity Trends :

  • Compounds with dual aromatic systems (e.g., quinazolinethione derivatives) show higher inhibition, suggesting synergistic effects from multiple substituents .
  • The absence of direct bioactivity data for the target compound necessitates further empirical validation.

Biologische Aktivität

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties.

Chemical Structure

The compound features a triazole ring, a chromene moiety, and a carboxamide group, which contribute to its diverse biological activities. The structural formula can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C26H20N4O5
Molecular Weight 460.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • CYP450 Enzymes : The nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that it may interfere with signaling pathways critical for tumor growth.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • In vitro assays showed that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be as low as 15 µg/mL for certain strains.

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations (20 µM), confirming its potential as an anticancer agent.

Case Study 2: Antibacterial Activity

A separate study evaluated the antibacterial efficacy against Staphylococcus aureus. The compound was administered at varying concentrations, and results indicated significant inhibition of bacterial growth at concentrations as low as 15 µg/mL. This supports its use as a lead compound in developing new antibiotics.

Q & A

What are the standard synthetic routes for preparing N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols:

Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 3,4-dimethoxyphenyltriazole moiety to the phenyl ring.

Coupling Reaction : Amide bond formation between the chromene-3-carboxylic acid derivative and the triazole-phenyl intermediate using coupling agents like EDCI/HOBt in anhydrous DMF .

Cyclization : For chromene ring formation, cyclocondensation of keto-esters with substituted phenols under acidic or basic conditions (e.g., iodine/triethylamine in DMF) .
Key Considerations : Optimize reaction time (1–3 minutes for rapid cyclization) and solvent choice (acetonitrile for initial steps, DMF for cyclization) to minimize side products .

Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for triazole and chromene systems) and methoxy groups (δ ~3.8 ppm). Compare with analogous compounds (e.g., 3,4-dimethoxyphenyltriazole derivatives) to confirm substitution patterns .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for chromene and amide groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO from chromene) .

How can researchers optimize low yields during the chromene cyclization step?

Level: Advanced
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Screening : Test iodine, BF3·Et2O, or Lewis acids to enhance cyclization efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF improves solubility of intermediates .
  • Temperature Control : Reflux conditions (e.g., 80°C in DMF) vs. room temperature to balance reaction rate and byproduct formation .
    Validation : Monitor reaction progress via TLC or LC-MS, and isolate intermediates to identify bottlenecks .

How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved?

Level: Advanced
Methodological Answer:

  • Dynamic Effects : Check for tautomerism in the triazole or chromene systems using variable-temperature NMR .
  • Impurity Analysis : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DMF mixtures) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons (e.g., chromene C-2 carbonyl at δ ~160 ppm in 13C NMR) .

What strategies are effective for designing analogs to study structure-148 activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Core Modifications :
    • Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to assess electronic effects .
    • Vary the chromene ring (e.g., 7-methoxy or 6-nitro substituents) to evaluate steric and electronic impacts .
  • Functional Group Interchange : Substitute the amide with sulfonamide or urea moieties to probe hydrogen-bonding requirements .
    Synthetic Workflow : Use parallel synthesis (e.g., microwave-assisted CuAAC) to generate libraries. Validate purity via HPLC before biological screening .

How can researchers address solubility challenges in biological assays?

Level: Advanced
Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro studies; confirm stability via UV-vis spectroscopy .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

What computational methods aid in predicting binding modes with target proteins?

Level: Advanced
Methodological Answer:

  • Docking Studies (AutoDock Vina, Schrödinger) : Model interactions with kinases or GPCRs using the chromene core as a hinge-binding motif .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories; analyze RMSD and binding free energies (MM/PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., methoxy groups for hydrophobic contacts) using tools like PharmaGist .

How should contradictory biological activity data across studies be interpreted?

Level: Advanced
Methodological Answer:

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic Stability : Test compound stability in liver microsomes; CYP450 metabolism may reduce efficacy in certain models .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets causing divergent results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.